molecular formula C13H18O4 B14738149 2-Ethylbutyl 3,4-dihydroxybenzoate CAS No. 5438-57-3

2-Ethylbutyl 3,4-dihydroxybenzoate

Cat. No.: B14738149
CAS No.: 5438-57-3
M. Wt: 238.28 g/mol
InChI Key: CCCKHDBAXCHRQZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbutyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2-ethylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

3,4-Dihydroxybenzoic acid+2-EthylbutanolH2SO42-Ethylbutyl 3,4-dihydroxybenzoate+H2O\text{3,4-Dihydroxybenzoic acid} + \text{2-Ethylbutanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3,4-Dihydroxybenzoic acid+2-EthylbutanolH2​SO4​​2-Ethylbutyl 3,4-dihydroxybenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Ethylbutyl 3,4-dihydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base, such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of 3,4-benzoquinone derivatives.

    Reduction: Formation of 2-ethylbutyl 3,4-dihydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the substituent used.

Scientific Research Applications

2-Ethylbutyl 3,4-dihydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.

    Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.

    Industry: Used in the production of polymers and as an additive in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethylbutyl 3,4-dihydroxybenzoate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups on the benzene ring can scavenge free radicals, thereby reducing oxidative stress in cells.

    Enzyme Inhibition: It can inhibit certain enzymes, such as prolyl hydroxylase, which plays a role in the regulation of hypoxia-inducible factors (HIFs).

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,4-dihydroxybenzoate: An ester derivative with similar antioxidant properties.

    Methyl 3,4-dihydroxybenzoate: Another ester derivative used in similar applications.

    3,4-Dihydroxybenzoic acid:

Uniqueness

2-Ethylbutyl 3,4-dihydroxybenzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and bioavailability compared to other similar compounds. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

5438-57-3

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

2-ethylbutyl 3,4-dihydroxybenzoate

InChI

InChI=1S/C13H18O4/c1-3-9(4-2)8-17-13(16)10-5-6-11(14)12(15)7-10/h5-7,9,14-15H,3-4,8H2,1-2H3

InChI Key

CCCKHDBAXCHRQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

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